molecular formula C9H5Br2F2N3 B6362160 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-43-3

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6362160
CAS No.: 1240572-43-3
M. Wt: 352.96 g/mol
InChI Key: GIKOTPCOOTVYFD-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole typically involves the use of bromination and triazole formation reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and triazole formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole: A closely related compound with similar chemical properties and applications.

    3,5-Dibromophenol: Another brominated compound used in various chemical and industrial applications.

    1,3-Dibromo-5-fluorobenzene: A brominated aromatic compound with distinct chemical properties.

Uniqueness

3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole stands out due to its unique combination of bromine and fluorine atoms, which impart specific chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and biologically active compounds.

Properties

IUPAC Name

3,5-dibromo-1-[(2,5-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-3-6(12)1-2-7(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKOTPCOOTVYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C(=NC(=N2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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